(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid
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Overview
Description
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 2-methylbenzoyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, which are efficient and cost-effective. For example, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines can be catalyzed by trimethylsilyl iodide in methanol at room temperature to produce highly functionalized piperidines .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylbenzoyl group and carboxylic acid functionality make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Properties
CAS No. |
1571703-18-8 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-5-2-3-7-12(10)13(16)15-8-4-6-11(9-15)14(17)18/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
NZNGCRSZKVBYOS-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC[C@@H](C2)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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